molecular formula C14H14ClNO B1629569 (4-Chlorophenyl)(4-methoxyphenyl)methanamine CAS No. 856568-20-2

(4-Chlorophenyl)(4-methoxyphenyl)methanamine

Cat. No.: B1629569
CAS No.: 856568-20-2
M. Wt: 247.72 g/mol
InChI Key: CCICTLJYDLLZDO-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-methoxyphenyl)methanamine” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of some new Schiff bases by condensing 3-hydroxy-2-naphthaldehyde and derivatives of phenyl methanamine i.e. 1- (4-chlorophenyl)methanamine, 1- (4-bromophenyl)methanamine, 1- (4-methylphenyl)methanamine and 1- (4-methoxyphenyl)methanamine is reported .


Molecular Structure Analysis

The crystallographic data show that at room temperature, CLPMP has a monoclinic structure with P21/c space group, and four molecules per unit cell .

Scientific Research Applications

Synthesis and Spectral Analysis

In a study by Dekić et al. (2020), a novel coumarin derivative was synthesized using 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. This research provides a detailed spectral analysis of the new coumarin derivative, indicating its potential for further applications in chemical research (Dekić et al., 2020).

Optical Properties for Device Applications

Mostaghni et al. (2022) investigated 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene for its high nonlinear optical properties. This study is significant for the development of optical devices, as the compound exhibited considerable nonlinear optical properties, making it suitable for studies and applications in nonlinear optics (Mostaghni et al., 2022).

Protecting Group in Organic Synthesis

A study by Otsuka et al. (2018) utilized 4-chlorophenyl ether as a new protecting group for the hydroxy function in organic synthesis. The research demonstrated the successful introduction and removal of this group, showing its practical application in the synthesis of complex organic molecules (Otsuka et al., 2018).

Antimicrobial and Anticancer Properties

Viji et al. (2020) conducted a study on 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, examining its antimicrobial and anticancer properties. This research highlights the potential of this compound in the medical field, particularly for its biological functions like antifungal and antibacterial effects (Viji et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCICTLJYDLLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640712
Record name 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856568-20-2
Record name 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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